molecular formula C19H16ClF3N6O2 B1670910 凝血酶抑制剂2 CAS No. 312904-62-4

凝血酶抑制剂2

货号 B1670910
CAS 编号: 312904-62-4
分子量: 452.8 g/mol
InChI 键: AATHXZYXWMKUFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thrombin Inhibitor 2 is a small molecule direct thrombin inhibitor . It belongs to a class of medication that acts as anticoagulants (delaying blood clotting) by directly inhibiting the enzyme thrombin (factor IIa) . Some are in clinical use, while others are undergoing clinical development .


Synthesis Analysis

The synthesis of Thrombin Inhibitor 2 involves computer-aided molecular design using a docking program based on the genetic algorithm of global energy minimization . The designed molecules with the best scoring functions (calculated binding energies) were synthesized . The chemical structures of three small molecule thrombin inhibitors have been developed .


Molecular Structure Analysis

The molecular structure of Thrombin Inhibitor 2 was designed using a docking program SOL, which is based on the genetic algorithm of global energy minimization in the framework of a Merck Molecular Force Field . This program takes into account the effects of solvent .


Chemical Reactions Analysis

Thrombin Inhibitor 2 binds directly to thrombin and blocks its interaction with its substrates . The inhibitors’ structure directly influenced reaction yields . Sterically demanding aminotriazoles and acyl moieties both affected the product formation negatively .

科学研究应用

抗凝治疗中的作用

直接凝血酶抑制剂,包括凝血酶抑制剂2,在抗凝治疗中发挥着重要作用。它们有助于预防静脉和动脉血栓形成,以及心肌梗死。它们的开发是复杂的,重点是为临床应用创造强效抗凝剂(Schwienhorst, 2006)

凝血之外的治疗潜力

凝血酶抑制剂,包括凝血酶抑制剂2,显示出除抗凝作用之外的潜力。由于凝血酶在机体中的多功能作用,它们可能在炎症、癌症和神经退行性疾病的治疗中发挥作用(Tapparelli et al., 1993)

与其他抗凝剂的比较

已进行了比较各种凝血酶抑制剂,包括凝血酶抑制剂2的研究。这些比较考虑了凝血酶抑制常数、对抑制纤维蛋白纤维形成的有效性以及在动物和人类试验中使用的治疗剂量等因素(Zavyalova et al., 2016)

药物设计的进展

凝血酶抑制剂领域的研究,包括凝血酶抑制剂2,已取得了显著进展,重点是设计出强效和选择性的分子。这些进展对于开发更有效的抗血栓药物至关重要(Hilpert et al., 1994)

增强活性的新方法

已经探索了创新策略来增强凝血酶抑制剂的活性和疗效。这包括使用融合寡核苷酸和其他分子方法更有效地靶向凝血酶(Müller等人,2007)

对药物开发的影响

对凝血酶抑制剂,包括凝血酶抑制剂2的研究对新抗凝药物的开发产生了重大影响。这包括解决药代动力学方面的挑战,并开发口服可用的抑制剂以实现更广泛的临床应用(Menear, 1998)

未来方向

The development of new anticoagulants is an important goal for the improvement of thromboses treatments . The high efficacy, stability, and low acute toxicity reveal that the inhibitors that were developed may be promising for potential medical applications .

属性

IUPAC Name

2-[6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATHXZYXWMKUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thrombin Inhibitor 2

CAS RN

312904-62-4
Record name DPOC-4088
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312904624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPOC-4088
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6MPG81Y84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thrombin Inhibitor 2
Reactant of Route 2
Reactant of Route 2
Thrombin Inhibitor 2
Reactant of Route 3
Reactant of Route 3
Thrombin Inhibitor 2
Reactant of Route 4
Reactant of Route 4
Thrombin Inhibitor 2
Reactant of Route 5
Thrombin Inhibitor 2
Reactant of Route 6
Reactant of Route 6
Thrombin Inhibitor 2

Citations

For This Compound
107
Citations
J Heiner, S Bernhard, H Joerg, K Bernd, W Joachim… - Tetrahedron, 1995 - Elsevier
… Abstract: Potent thrombin inhibitor 2 is prepared in 10 steps with 20% overall yield from commercial 4 on a kg-scale by the convergent approach depicted in Schemes 1 and 2. The (…
Number of citations: 46 www.sciencedirect.com
MA Ibrahim, AH Ghazy, T Maharem, M Khalil - Experimental & applied …, 2001 - Springer
… In the present investigation, the nymphal thrombin inhibitor-2 (NTI-2) has a pI value in the range of 7.2 – 7.5 (Figure 6) different from that of the nymphal factor Xa (FXa) inhibitor (7.7–7.9…
Number of citations: 39 link.springer.com
SF Brady, KJ Stauffer, WC Lumma… - Journal of medicinal …, 1998 - ACS Publications
… We have devised a route to the rapid synthesis of approximately 200 analogues of thrombin inhibitor 2 in which the P 3 residue has been replaced with a range of carboxylic acids. The …
Number of citations: 90 pubs.acs.org
K Lee, SY Hwang, S Hong, CY Hong, CS Lee… - Bioorganic & medicinal …, 1998 - Elsevier
… In summary, 30 different hydrophobic moieties have been investigated in place of the 2-naphthyl group of the potent oral thrombin inhibitor 2, and the derivatives were evaluated for …
Number of citations: 34 www.sciencedirect.com
V Andersson, F Bergstrom, J Branalt… - Journal of Medicinal …, 2016 - ACS Publications
… Herein we describe the synthesis of zwitterionic direct thrombin inhibitor 2, the corresponding macrocyclic prodrugs 3 and 4, and acyclic analogue 5 (Figure 1). We also report the …
Number of citations: 8 pubs.acs.org
MJ Costanzo, BE Maryanoff, LR Hecker… - Journal of medicinal …, 1996 - ACS Publications
… The excellent thrombin inhibitor 2, as well as the reference standards efegatran and argatroban, was evaluated for selectivity versus other, important coagulation enzymes: plasmin, tPA, …
Number of citations: 86 pubs.acs.org
S Sakamoto, T Hirase, S Suzuki… - Thrombosis and …, 1995 - thieme-connect.com
Acute coronary occlusion is one of the life-threatening complica tions of percutaneous transluminal coronary angioplasty (PTCA). It may be caused by several mechanisms, but the …
Number of citations: 20 www.thieme-connect.com
HR Chobanian, B Pio, Y Guo, H Shen… - ACS Medicinal …, 2015 - ACS Publications
… In summary, we have discovered a novel heterocyclic replacement for our previously disclosed low molecular weight thrombin inhibitor 2. The acyl pyrroles 10 and 12 improved …
Number of citations: 7 pubs.acs.org
SK Yao, JC Ober, JJ Ferguson, HV Anderson… - Circulation, 1992 - Am Heart Assoc
BACKGROUND The efficacy of thrombolytic therapy in treating patients with acute myocardial infarction is limited by failure to achieve reperfusion in some patients, by the prolonged …
Number of citations: 63 www.ahajournals.org
R Kikumoto, Y Tamao, T Tezuka, S Tonomura… - Biochemistry, 1984 - ACS Publications
The potency of thrombin inhibition by 4-methyl-1-[A2-[(3-methyl-1, 2, 3, 4-tetrahydro-8-quinolinyl)-sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid (MQPA) depended on the …
Number of citations: 429 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。